N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-ethoxybenzamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-ethoxybenzamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenols with appropriate reagents to form the benzothiazole ring . The reaction typically involves the use of oxidizing agents such as potassium ferricyanide in an alkaline medium . Another approach includes the reaction of 2-aminobenzothiazoles with acyl chlorides to form the desired benzamide derivative . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The benzothiazole ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-ethoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. For instance, some benzothiazole derivatives inhibit enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . These interactions disrupt essential biological processes in microorganisms, leading to their antibacterial and antifungal effects.
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-ethoxybenzamide can be compared with other benzothiazole derivatives such as:
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: Known for its luminescent properties.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-piperazinyl)benzamide: Studied for its potential use in Alzheimer’s disease.
N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: Investigated for their biological potential and optical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17ClN2O2S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O2S/c1-2-27-16-7-5-6-14(12-16)21(26)24-15-10-11-17(18(23)13-15)22-25-19-8-3-4-9-20(19)28-22/h3-13H,2H2,1H3,(H,24,26) |
InChI Key |
HQFLYZSQFNXZPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.